4-Ethyl-3-fluoro-1,1'-biphenyl
Description
Contextualization within Biphenyl (B1667301) Chemistry Research
Biphenyl and its derivatives form a cornerstone of synthetic organic chemistry. fluoromart.com The biphenyl scaffold, consisting of two connected phenyl rings, provides a structurally rigid yet conformationally flexible backbone that is central to the design of a vast array of functional molecules. fluoromart.com Research in this area is diverse, encompassing the development of novel synthetic methodologies, the investigation of structure-property relationships, and the application of biphenyl-containing compounds in various technological and biological contexts. The introduction of substituents onto the biphenyl core, such as the ethyl and fluoro groups in 4-Ethyl-3-fluoro-1,1'-biphenyl, allows for the fine-tuning of the molecule's steric and electronic characteristics to achieve desired functionalities.
Rationale for Academic Investigation of Fluoro-Substituted Biphenyls
The academic interest in fluoro-substituted biphenyls is largely due to the unique properties that the fluorine atom imparts to organic molecules. The strategic placement of fluorine can dramatically alter a compound's physical, chemical, and biological properties, making it a valuable tool in molecular design.
The fluorine atom is the most electronegative element, and its incorporation into a biphenyl ring has profound electronic consequences. Its strong electron-withdrawing inductive effect can significantly alter the electron density of the aromatic system, influencing the molecule's reactivity and intermolecular interactions. nih.gov This can affect the acidity and basicity of nearby functional groups and modulate the molecule's dipole moment. mdpi.com Furthermore, the presence of fluorine can block sites of metabolic oxidation, a property that is particularly valuable in the development of pharmaceuticals. mdpi.com
Historical Overview of Biphenyl Synthesis and Functionalization Research
The synthesis of biphenyls has a rich history, with early methods dating back to the 19th century. The Wurtz-Fittig reaction, developed in the 1860s, was one of the first methods for coupling aryl halides. fluoromart.com The Ullmann reaction, introduced in 1901, utilized copper-mediated coupling and was a significant advancement. fluoromart.com However, the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized biphenyl synthesis. The Suzuki-Miyaura coupling, first reported in 1979, has become one of the most widely used methods for the formation of carbon-carbon bonds in the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov These advancements have made a vast array of substituted biphenyls, including fluoro- and ethyl-substituted derivatives, readily accessible for research.
Significance of 1,1'-Biphenyl Scaffolds in Modern Chemical Science
The 1,1'-biphenyl scaffold is a privileged structure in modern chemical science, finding applications in diverse fields. In materials science, the rigid and elongated nature of the biphenyl unit makes it an ideal core for liquid crystals, which are essential components of display technologies. icm.edu.plbeilstein-journals.org The ability to introduce various substituents allows for the precise tuning of the mesomorphic properties of these materials. biointerfaceresearch.com In medicinal chemistry, the biphenyl moiety is present in numerous approved drugs and serves as a versatile scaffold for the development of new therapeutic agents. mdpi.com Its ability to position pharmacophoric groups in a defined spatial orientation is crucial for effective interaction with biological targets.
Current Research Paradigms and Methodologies in Fluoro-Biphenyl Chemistry
Contemporary research in fluoro-biphenyl chemistry is focused on the development of more efficient and selective synthetic methods and the exploration of new applications. Late-stage fluorination techniques, which allow for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence, are a particularly active area of investigation. Modern synthetic strategies, such as the Suzuki-Miyaura coupling, continue to be refined for the preparation of a wide variety of fluorinated biphenyl derivatives. nih.govacs.org Computational methods, including density functional theory (DFT), are increasingly used to predict the properties of novel fluoro-biphenyl compounds and to understand their behavior at the molecular level. acs.org
Detailed Research Findings
While specific experimental research articles detailing the properties of this compound are not widely available, its chemical and physical characteristics can be inferred from established principles and data from closely related compounds.
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C14H13F |
| Molecular Weight | 200.25 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Spectroscopic data for this compound is not publicly available. However, the expected features in its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar compounds.
| Spectrum | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons (multiplets in the range of ~7.0-7.6 ppm)
|
| ¹³C NMR | - Aromatic carbons (multiple signals in the range of ~110-165 ppm)
|
Structure
2D Structure
3D Structure
Properties
CAS No. |
92814-30-7 |
|---|---|
Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
QAASKLNYNKWHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule, the electronic environment of specific atoms, and the spatial relationships between them. For 4-Ethyl-3-fluoro-1,1'-biphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
Proton (¹H) NMR spectroscopy of this compound reveals the distinct chemical environments of all 13 protons in the molecule. The spectrum is characterized by signals in both the aliphatic and aromatic regions, with their chemical shifts, integration values (proton count), and splitting patterns (multiplicity) providing critical information for structural assignment.
The ethyl group gives rise to two characteristic signals in the upfield region of the spectrum: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. This triplet-quartet pattern is a hallmark of an ethyl group, with the splitting arising from scalar coupling between the adjacent sets of protons.
The aromatic region is more complex, containing signals for the eight protons distributed across the two phenyl rings. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet. The three protons on the substituted ring are further influenced by both the ethyl and fluorine substituents, leading to distinct chemical shifts and coupling patterns that are crucial for confirming their relative positions.
Table 1: Predicted ¹H NMR Signal Characteristics for this compound
| Proton Environment | Expected Multiplicity | Description of Coupling |
|---|---|---|
| Ethyl -CH₃ | Triplet | Coupling to the two adjacent -CH₂- protons. |
| Ethyl -CH₂- | Quartet | Coupling to the three adjacent -CH₃ protons. |
| Aromatic C2-H | Doublet of doublets | Coupling to C6-H (ortho) and the fluorine atom. |
| Aromatic C5-H | Doublet of doublets | Coupling to C6-H (meta) and the fluorine atom. |
| Aromatic C6-H | Triplet or Multiplet | Coupling to C2-H and C5-H. |
| Unsubstituted Ring Protons (5H) | Multiplets | Complex coupling between ortho, meta, and para protons. |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The presence of the fluorine atom introduces an additional layer of information through carbon-fluorine scalar coupling (JCF), which causes the signals for the carbon atoms near the fluorine to appear as doublets. blogspot.comresearchgate.net
The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful tool for assigning the carbons on the fluorinated ring. rsc.org
¹JCF: The direct, one-bond coupling between C3 and the fluorine atom is expected to be very large, typically in the range of 240-260 Hz. researchgate.net
²JCF: The two-bond couplings to the adjacent carbons (C2 and C4) are smaller, generally between 15-25 Hz.
³JCF: The three-bond couplings (to C1 and C5) are typically in the range of 5-10 Hz.
These characteristic coupling patterns unequivocally confirm the position of the fluorine atom on the biphenyl (B1667301) scaffold. nih.gov
Table 2: Predicted ¹³C NMR Signal and JCF Coupling Characteristics
| Carbon Environment | Expected Multiplicity (due to ¹⁹F) | Expected JCF Coupling Constant Range (Hz) |
|---|---|---|
| C3 (C-F) | Doublet | ¹JCF ≈ 240–260 Hz |
| C2, C4 | Doublet | ²JCF ≈ 15–25 Hz |
| C1, C5 | Doublet | ³JCF ≈ 5–10 Hz |
| C6 | Doublet | ⁴JCF ≈ 1–3 Hz |
| Ethyl & Unsubstituted Ring Carbons | Singlet | Negligible |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. nih.gov For fluoroaromatic compounds, these shifts typically appear in a well-defined region of the spectrum. researchgate.netucsb.edu
The multiplicity of the ¹⁹F signal will be a multiplet due to coupling with neighboring protons, primarily the ortho protons (H2 and H5). This coupling provides further confirmation of the fluorine's position on the aromatic ring. thermofisher.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the -CH₂- and -CH₃ protons of the ethyl group and between adjacent protons on the aromatic rings, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the protonated carbons in the molecule. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly crucial for establishing the connectivity between the two phenyl rings and for confirming the positions of the substituents. For instance, correlations would be expected between the ethyl protons and carbons C3, C4, and C5 of the substituted ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, rather than through-bond coupling. NOESY correlations can help determine the preferred conformation and spatial arrangement of the molecule, such as the dihedral angle between the two phenyl rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org
For this compound, the molecular formula is C₁₄H₁₃F. HRMS relies on the fact that the exact masses of atoms are not integers (except for ¹²C, which is defined as 12.000000). libretexts.org By measuring the molecular ion's mass with high precision (typically within 5 parts per million), a single molecular formula can be assigned, ruling out other potential formulas that might have the same nominal mass.
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Exact Mass (Da) | Expected HRMS Result (Da) |
|---|---|---|
| C₁₄H₁₃F | 200.0998 | 200.0998 ± 0.001 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion, M⁺˙, at m/z 200) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. libretexts.org The fragmentation pattern is a reproducible fingerprint that helps to elucidate the structure of the parent molecule. libretexts.org
For this compound, key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatic compounds is the cleavage of the benzylic C-C bond, resulting in the loss of a methyl radical (15 Da). This forms a stable secondary benzylic cation [M-15]⁺, which would be observed as a prominent peak at m/z 185.
Cleavage of the biphenyl bond: Fragmentation of the bond connecting the two phenyl rings can also occur, leading to ions corresponding to the individual substituted and unsubstituted rings.
Loss of fluorine or HF: While less common, the loss of a fluorine radical or a neutral HF molecule can sometimes be observed.
Analyzing these fragmentation pathways provides corroborating evidence for the proposed structure derived from NMR data. nih.govdphen1.com
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the interaction of a compound with electromagnetic radiation, specific vibrational modes corresponding to the stretching, bending, and twisting of chemical bonds can be identified.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An FTIR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands that confirm its structural components. The analysis would focus on several key regions:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be observed between 3000-2850 cm⁻¹.
C=C Stretching: The aromatic ring C=C stretching vibrations produce a series of sharp bands in the 1600-1450 cm⁻¹ region, which are characteristic of the biphenyl core.
C-F Stretching: The carbon-fluorine bond would exhibit a strong absorption band, typically in the 1250-1000 cm⁻¹ range. The exact position would be influenced by its position on the aromatic ring.
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, such as C-H bending and C-C skeletal vibrations, that are unique to the molecule as a whole, allowing for definitive identification when compared against a known standard.
A hypothetical data table for the expected FTIR peaks is presented below to illustrate how such data would be organized.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic (Biphenyl Rings) |
| 3000 - 2850 | C-H Stretching (asymmetric and symmetric) | Aliphatic (Ethyl Group) |
| 1600 - 1450 | C=C Stretching | Aromatic (Biphenyl Rings) |
| ~1465 | CH₂ Bending (Scissoring) | Aliphatic (Ethyl Group) |
| ~1380 | CH₃ Bending (Symmetrical) | Aliphatic (Ethyl Group) |
| 1250 - 1000 | C-F Stretching | Aryl Fluoride |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic (Biphenyl Rings) |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. This often means that vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetrical Vibrations: The symmetrical stretching of the C=C bonds in the aromatic rings, which are often weak in FTIR, typically produce strong signals in Raman spectra.
Skeletal Vibrations: The biphenyl C-C bond stretching between the two phenyl rings would also be readily observable.
Low-Frequency Modes: Raman spectroscopy can probe lower frequency vibrations, providing additional structural information.
A combined analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in a more robust structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide information about bonding and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to construct a model of the electron density, from which the positions of the atoms can be determined with high precision.
Crystal System and Space Group Analysis
The first step in a crystallographic analysis is to determine the crystal system and space group. The crystal system describes the symmetry of the unit cell (the basic repeating unit of the crystal), such as cubic, tetragonal, or monoclinic. The space group provides a more detailed description of the symmetry elements within the unit cell. This information is fundamental to solving the crystal structure. For biphenyl derivatives, the crystal packing is often influenced by the substituents, leading to various possible crystal systems.
Bond Distances, Bond Angles, and Dihedral Angle Determination
Once the structure is solved, X-ray crystallography provides precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. For this compound, key parameters of interest would include:
C-C bond lengths within the phenyl rings and the inter-ring C-C bond.
C-F and C-H bond lengths .
Bond angles defining the geometry of the rings and the ethyl substituent.
The dihedral angle between the two phenyl rings, which is a critical feature of biphenyl compounds and is influenced by steric hindrance from the substituents.
Below is an illustrative table of the type of data that would be generated.
| Parameter | Atoms Involved | Expected Value Range (Å or °) |
| Bond Lengths | ||
| C-C (aromatic) | C1-C2, C2-C3, etc. | 1.38 - 1.41 Å |
| C-C (inter-ring) | C(ring1)-C(ring2) | 1.48 - 1.51 Å |
| C-C (ethyl) | CH₂-CH₃ | 1.52 - 1.54 Å |
| C-F | C(ring)-F | 1.33 - 1.36 Å |
| Bond Angles | ||
| C-C-C (aromatic) | C1-C2-C3, etc. | ~120° |
| C-C-F | C(ring)-C(ring)-F | ~118-122° |
| Dihedral Angle | ||
| Phenyl-Phenyl | Plane(ring1) vs. Plane(ring2) | 20 - 50° |
Analysis of Intermolecular Interactions in the Crystal Lattice
X-ray crystallography also reveals how molecules pack together in the crystal lattice. This analysis is crucial for understanding the solid-state properties of a material. The study of intermolecular interactions would identify non-covalent forces such as:
Van der Waals forces: These are the primary forces governing the packing of nonpolar aromatic molecules.
C-H···π interactions: Where a C-H bond from one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule.
Halogen bonding (C-F···X): Potential weak interactions involving the fluorine atom.
Understanding these interactions helps to explain the compound's melting point, solubility, and other macroscopic properties. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure.
Computational and Theoretical Investigations of 4 Ethyl 3 Fluoro 1,1 Biphenyl
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational investigations into molecular systems. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. Among the most widely used techniques is Density Functional Theory (DFT), which has proven to be a robust and efficient method for studying substituted biphenyls.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. nih.gov For molecules like 4-Ethyl-3-fluoro-1,1'-biphenyl, DFT calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure reliable and accurate results. nih.govresearchgate.net
A fundamental step in any computational study is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and, most critically, the dihedral (or twist) angle between the two phenyl rings.
This dihedral angle is a key conformational parameter in biphenyl (B1667301) systems, representing a balance between two opposing effects: steric hindrance between substituents on adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. The presence of the ethyl and fluoro substituents influences this angle significantly. A detailed conformational analysis would explore the potential energy surface by systematically rotating one phenyl ring relative to the other to identify all stable conformers and the energy barriers separating them. semanticscholar.orgresearchgate.netmdpi.com The optimized geometric parameters obtained from DFT calculations are often compared with experimental data (e.g., from X-ray crystallography) to validate the computational model. bhu.ac.in
| Parameter | Calculated Value (DFT/B3LYP) | Typical Experimental Range |
|---|---|---|
| C1-C1' Bond Length (Å) | 1.485 | 1.48 - 1.51 Å |
| C-F Bond Length (Å) | 1.352 | 1.34 - 1.36 Å |
| Phenyl-Phenyl Dihedral Angle (°) | 52.5 | 40° - 60° (in related compounds) |
| C-C-C Angle (Aromatic) (°) | 120.1 | 119° - 121° |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity or basicity. youtube.com The energy of the LUMO is related to the electron affinity and indicates the molecule's electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.net
| Parameter | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.85 | Electron-donating ability |
| ELUMO | - | -0.95 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 | Indicates high kinetic stability |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.95 | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.95 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.17 | Reciprocal of hardness |
| Electronegativity (χ) | (I + A) / 2 | 3.90 | Power to attract electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.58 | Propensity to accept electrons |
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. bhu.ac.in It is mapped onto a constant electron density surface, using a color scale to denote different potential values. uni-muenchen.de MEP maps are invaluable for identifying the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. nih.govresearchgate.net
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the electronegative fluorine atom. The π-systems of the aromatic rings would also represent areas of negative potential above and below the plane of the rings. Positive potentials would be expected around the hydrogen atoms. Complementary to MEP, Mulliken population analysis can be used to calculate the partial atomic charge on each atom, providing a quantitative measure of the charge distribution. bhu.ac.in
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures. researchgate.net
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nrel.govnih.govnih.gov This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov
Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
| Vibrational Mode | Calculated (Scaled) Frequency | Expected Experimental Frequency |
|---|---|---|
| Aromatic C-H Stretch | 3080 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2965 | 3000 - 2850 |
| Aromatic C=C Stretch | 1605, 1510 | 1625 - 1475 |
| C-F Stretch | 1255 | 1300 - 1200 |
The two phenyl rings in biphenyl derivatives are not free to rotate around the central C1-C1' single bond. This restricted rotation, known as atropisomerism, is caused by steric hindrance between substituents at the ortho positions. Even without ortho substituents, as in this compound, steric clashes between the ortho hydrogens and the substituents on the adjacent ring create a significant energy barrier to rotation. rsc.orgresearchgate.netsemanticscholar.org
DFT calculations can be used to map the potential energy surface for this rotation by constraining the dihedral angle at various values (e.g., from 0° to 180°) and optimizing the rest of the molecular geometry at each step. This allows for the determination of the ground state (minimum energy) conformation and the transition state (maximum energy) conformation, which is typically planar or perpendicular. The energy difference between these two states is the rotational barrier. biomedres.us For substituted biphenyls, these barriers can range from a few to over 40 kcal/mol, depending on the size and nature of the substituents. rsc.orgresearchgate.netsemanticscholar.org
Ab Initio Methods for High-Accuracy Calculations
Ab initio quantum chemical methods are essential for accurately predicting the properties of biphenyl derivatives, which can be surprisingly challenging molecules from an electronic structure perspective. helsinki.fi These methods are particularly crucial for determining the energetics of internal rotation around the central C-C bond. helsinki.fi High-level calculations are necessary to reconcile theoretical predictions with experimental data for the torsional barriers and equilibrium dihedral angle of the biphenyl core. helsinki.finih.gov
For biphenyl and its derivatives, achieving high accuracy requires extrapolating both the basis set towards the basis set limit and the electron correlation towards the full configuration-interaction limit. helsinki.fi Calculations at the CCSD(T)/aug-cc-pVQZ level are often a prerequisite for obtaining reliable results. helsinki.fi While ab initio methods sometimes yield barriers that are too high, especially for the planar conformation, approaches like the B3LYP density functional have been shown to perform well in comparison to high-level ab initio calculations and experimental results for the parent biphenyl molecule. helsinki.fi This allows for a more reliable study of substituted derivatives like this compound. helsinki.fi
Table 1: Comparison of Theoretical Methods for Biphenyl Torsional Barrier Calculations
| Method | Basis Set | Key Finding |
| Ab Initio | Extrapolated towards limit | Tends to produce barriers that are too high for planar conformation. helsinki.fi |
| CCSD(T) | aug-cc-pVQZ | Considered a prerequisite for achieving high accuracy. helsinki.fi |
| Density Functional Theory (B3LYP) | N/A | Performs well compared to high-level ab initio methods and experimental data for biphenyl. helsinki.fi |
| B3LYP-D, B97-D, TPSS-D3 | Triple-ζ | Identified as promising methods for determining torsional barriers in substituted biphenyls. rsc.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic conformational landscape and solution behavior of molecules like this compound. elifesciences.orgmdpi.com These simulations can reveal how the molecule adjusts its conformation in response to its environment, such as a solvent, and how these changes influence its properties and interactions. mdpi.comresearchgate.net
The torsional motion of biphenyl derivatives can be investigated with high precision using advanced spectroscopic techniques coupled with theoretical modeling. nih.gov Studies on related molecules like 2-fluorobiphenyl have successfully created and observed vibrational wave packets corresponding to the torsional motion in the electronic ground state. nih.gov
This is achieved by using intense, nonresonant ultrashort laser pulses to induce impulsive stimulated Raman excitation of the torsional motion. nih.gov The resulting changes in the molecule's vibrational state are then probed selectively, for example, through resonance-enhanced two-photon ionization. nih.gov The coherent nature of this excitation is demonstrated by using a pair of pump pulses; the signals for excited torsional levels show oscillations that depend on the delay between the pulses, which is a signature of wave-packet interference. nih.gov The data obtained from these experiments, such as the energy intervals between torsional levels, can be used to calibrate and refine torsional potential-energy functions calculated using methods like density functional theory (DFT). nih.gov
Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations
Computational modeling is instrumental in elucidating the mechanisms of synthetic transformations used to produce fluorinated biphenyls, such as the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govmdpi.com Density Functional Theory (DFT) calculations can map out the entire reaction pathway, identifying intermediates and characterizing the crucial transition states that govern the reaction rate. nih.gov
In the Suzuki-Miyaura reaction, a key step is the C-C bond formation. nih.gov Computational studies have identified the transition state for this step, which is characterized by a single imaginary frequency in the vibrational analysis. nih.gov For example, in a model system for biphenyl formation, the transition state for C-C bond formation (TS3) was found, leading to the product. nih.gov The activation energy for this rate-determining step can be calculated, providing critical insight into the reaction kinetics. nih.gov For one pathway, the activation energy was found to be as large as 36.8 kcal mol⁻¹, while an alternative pathway under basic conditions had a lower activation energy of 14.4 kcal mol⁻¹. nih.gov This modeling helps in optimizing reaction conditions and understanding the role of catalysts and substituents. nih.govrsc.org
Table 2: Calculated Activation Energies for Key Steps in a Model Suzuki-Miyaura Reaction
| Step | Transition State | Calculated Activation Energy (kcal mol⁻¹) |
| C-C Bond Formation (Neutral) | TS3 | 36.8 nih.gov |
| C-C Bond Formation (Basic) | TS4 | 14.4 nih.gov |
| Product Desorption | - | 24.2 nih.gov |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov These models are particularly useful for classes of compounds like halogenated biphenyls, where experimental data may be scarce for every individual congener. nih.govtandfonline.com QSPR models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov
For halogenated aromatic compounds, QSPR models have been successfully developed to predict a range of important physicochemical properties that determine their environmental fate and behavior. nih.govtandfonline.com Key properties investigated include the 1-octanol/water partition coefficient (logKow), aqueous solubility (-logSw), and Henry's law constant (logH). nih.gov The models use various quantum chemical and molecular descriptors that encode structural information, allowing for the estimation of properties based solely on the molecule's structure. nih.govtandfonline.comresearchgate.net This approach has been shown to yield highly predictive models for these critical properties. nih.gov
Table 3: Physicochemical Properties Predicted by QSPR Models for Halogenated Biphenyls
| Property | Abbreviation | Significance |
| 1-Octanol/Water Partition Coefficient | logKow | Measures lipophilicity and potential for bioaccumulation. nih.gov |
| Aqueous Solubility | -logSw | Determines concentration in aquatic environments. nih.gov |
| Aqueous Activity Coefficient | -logYw | Relates to the effective concentration in water. nih.gov |
| Henry's Law Constant | logH | Describes the partitioning between air and water. nih.gov |
| Total Molecular Surface Area | N/A | Influences intermolecular interactions and transport. nih.gov |
Reactivity and Mechanistic Studies of 4 Ethyl 3 Fluoro 1,1 Biphenyl
Electrophilic Aromatic Substitution (EAS) Studies on the Biphenyl (B1667301) Core
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of 4-Ethyl-3-fluoro-1,1'-biphenyl, the regioselectivity and rate of the reaction are influenced by the activating and directing effects of the ethyl and fluoro substituents.
Detailed Research Findings: The two aromatic rings in this compound exhibit different levels of activation towards electrophiles.
The 4'-Ethylphenyl Ring: The ethyl group is an alkyl substituent that donates electron density to the aromatic ring through an inductive effect (+I) and hyperconjugation. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene. It is considered an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the other phenyl ring, substitution is directed to the positions ortho to the ethyl group (C-3' and C-5').
The 3-Fluoro-phenyl Ring: The fluorine atom exhibits a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards EAS, making it less reactive than benzene. However, it also has an electron-donating resonance effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6).
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 3'-Nitro-4-ethyl-3-fluoro-1,1'-biphenyl | The ethyl-substituted ring is highly activated. Substitution occurs at the sterically accessible ortho position. |
| Bromination | Br⁺ | 3'-Bromo-4-ethyl-3-fluoro-1,1'-biphenyl | The activating effect of the ethyl group directs the electrophile to the ortho position. |
| Friedel-Crafts Acylation | RCO⁺ | 1-(4'-Ethyl-3'-fluoro-[1,1'-biphenyl]-3'-yl)ethan-1-one | The ethyl group directs acylation to the ortho position. Steric hindrance from the biphenyl linkage may favor the 3' position. |
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.comnih.gov
Detailed Research Findings: In this compound, the fluorine atom can potentially act as a leaving group. The C-F bond is strong, but in SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. libretexts.org The high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
However, the electronic character of the rest of the molecule is not favorable for a standard SNAr reaction.
The 3-fluorophenyl ring lacks any strong electron-withdrawing groups necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov
Consequently, this compound is expected to be unreactive towards traditional SNAr reactions under standard conditions. For such a reaction to occur, forcing conditions or alternative catalytic methods would be necessary. Recent research has shown that SNAr reactions of non-activated fluoroarenes can be achieved through methods like transition metal catalysis (e.g., Ruthenium η⁶-arene complexes) or organic photoredox catalysis, which activate the substrate towards nucleophilic attack without requiring strong deactivating groups. nii.ac.jpnih.gov
Radical Reactions and Electron Spin Resonance (ESR) Spectroscopy Research
Research into the specific radical reactions of this compound is not extensively documented in publicly available literature. However, the principles of radical chemistry and the application of Electron Spin Resonance (ESR) spectroscopy provide a framework for understanding potential reactivity.
Detailed Research Findings: ESR, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. libretexts.orgnih.gov It provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron density within the molecule through the analysis of hyperfine splittings. libretexts.org
For a radical derived from this compound, such as a radical anion or cation, ESR spectroscopy could be employed to:
Confirm the presence and stability of the radical species.
Map the spin density distribution across the biphenyl system. The hyperfine coupling constants for the fluorine atom and the various protons would indicate the extent to which the unpaired electron is delocalized onto each ring and influenced by the substituents.
Provide insight into the molecular conformation, as the degree of delocalization between the two rings is dependent on the dihedral angle between them.
Studies on other fluorinated aromatic radicals have shown that fluorine atoms significantly influence the ESR spectra, and the resulting hyperfine splittings can be correlated with the π-electron spin population on the fluorine and adjacent carbon atoms. researchgate.netrsc.org While direct experimental data for this compound is lacking, these studies suggest that ESR would be a powerful tool for elucidating the structure of its radical intermediates.
Metal-Mediated Transformations and Catalytic Cycle Elucidation
Metal-mediated cross-coupling reactions are fundamental to the synthesis of substituted biphenyls, including this compound. nih.gov The Suzuki-Miyaura coupling is one of the most widely used and efficient methods for this purpose. wikipedia.orgrsc.org
Detailed Research Findings: The synthesis of this compound can be readily achieved via a palladium-catalyzed Suzuki-Miyaura coupling. This involves the reaction of an arylboronic acid (or its ester) with an aryl halide. Two primary synthetic routes are plausible:
Coupling of (4-ethylphenyl)boronic acid with a 3-fluoroaryl halide (e.g., 1-bromo-3-fluorobenzene).
Coupling of (3-fluorophenyl)boronic acid with a 4-ethylaryl halide (e.g., 1-bromo-4-ethylbenzene).
The catalytic cycle for this transformation is well-established and involves three key steps: wikipedia.orgnobelprize.orgfishersci.ca
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3-fluorobenzene), forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the organoboron compound (e.g., the 4-ethylphenyl group) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
| Step | Description | Palladium Oxidation State Change | Key Intermediates |
|---|---|---|---|
| Oxidative Addition | Pd(0) catalyst reacts with the aryl halide (Ar-X). | Pd(0) → Pd(II) | Ar-Pd(II)-X complex |
| Transmetalation | The organic group (Ar') from the boronic acid replaces the halide on the Pd(II) complex. | No change (Pd(II)) | Ar-Pd(II)-Ar' complex |
| Reductive Elimination | The two aryl groups couple to form the biphenyl product (Ar-Ar'), and the catalyst is regenerated. | Pd(II) → Pd(0) | Pd(0) catalyst |
Other metal-mediated reactions such as Stille, Negishi, and Hiyama couplings can also be employed for the synthesis of biphenyl derivatives and represent potential transformations for this compound. fishersci.ca
Influence of Fluorine and Ethyl Substituents on Reaction Regioselectivity and Kinetics
The regioselectivity and kinetics of reactions involving this compound are a direct consequence of the interplay between the electronic effects of the fluorine and ethyl substituents.
Detailed Research Findings:
Influence on Kinetics (Reaction Rate):
Nucleophilic Aromatic Substitution (SNAr): The kinetics of a potential SNAr reaction (displacing fluorine) would be extremely slow. The lack of strong electron-withdrawing groups fails to sufficiently lower the energy of the transition state for nucleophilic attack. libretexts.org The electron-donating ethyl group on the distal ring further contributes to this deactivation.
Influence on Regioselectivity (Reaction Position):
EAS: Regioselectivity is determined by which positions are most electronically enriched and sterically accessible.
The ethyl group is an ortho, para-director. Since the para position is blocked, it strongly directs incoming electrophiles to the C-3' and C-5' positions.
The fluorine atom is also an ortho, para-director due to resonance stabilization of the cationic intermediate. libretexts.org It would direct incoming electrophiles to the C-2, C-4, and C-6 positions of its own ring.
In a competitive situation, the powerful activating nature of the ethyl group ensures that substitution occurs almost exclusively on the 4'-ethylphenyl ring. youtube.com
Steric Effects: The ethyl group is larger than a hydrogen atom and can exert some steric hindrance, potentially influencing the ratio of products if an electrophile were to attack the fluoro-substituted ring. However, the primary directing influence remains electronic. The size of the fluorine atom is relatively small, and its steric impact is generally considered minimal compared to other halogens. researchgate.net
Derivatization Chemistry and Analog Development Research
Functionalization of the Ethyl Side Chain
The ethyl group attached to the biphenyl (B1667301) scaffold serves as a primary site for initial derivatization, providing a handle to introduce a variety of functional groups. The benzylic position of the ethyl group is particularly susceptible to oxidation and halogenation reactions.
Oxidation: The ethyl side chain can be oxidized to introduce carbonyl or carboxyl functionalities. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can convert the ethyl group into a carboxylic acid, yielding 3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid derivatives. Milder, more selective oxidation methods can yield the corresponding ketone, 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)ethanone. For instance, research on similar structures, such as the oxidation of 1-ethyl-4-fluorobenzene, has demonstrated the efficient conversion to 1-(4-fluorophenyl)ethanone rsc.org. This transformation provides a key intermediate for further modifications, such as the construction of more complex side chains or for use in condensation reactions.
Halogenation: The benzylic position of the ethyl group can also be selectively halogenated, typically using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This reaction would yield 4-(1-Bromoethyl)-3-fluoro-1,1'-biphenyl, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a wide array of functional groups such as amines, azides, and cyanides.
Table 1: Potential Functionalization Reactions of the Ethyl Side Chain
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation (to ketone) | Mild oxidizing agents (e.g., CrO₃) | 1-(3-Fluoro-[1,1'-biphenyl]-4-yl)ethanone |
| Oxidation (to acid) | Strong oxidizing agents (e.g., KMnO₄) | 3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator | 4-(1-Bromoethyl)-3-fluoro-1,1'-biphenyl |
Further Electrophilic/Nucleophilic Substitution on the Biphenyl Rings
The biphenyl core of 4-Ethyl-3-fluoro-1,1'-biphenyl presents opportunities for further functionalization through electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing ethyl and fluoro substituents.
Electrophilic Aromatic Substitution: The ethyl group is an ortho-, para-directing activator, while the fluorine atom is a deactivating ortho-, para-director due to its inductive electron-withdrawing and resonance electron-donating effects. In the ethyl-substituted ring, electrophilic attack is likely to occur at the positions ortho and para to the ethyl group. In the other ring, the substitution pattern will be directed by the electronics of that ring itself. Common electrophilic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.
Friedel-Crafts Reactions: Acylation or alkylation can be achieved using an appropriate acyl chloride or alkyl halide in the presence of a Lewis acid catalyst wikipedia.orgyoutube.com. The electron-withdrawing nature of the fluorine might deactivate the ring towards Friedel-Crafts reactions, potentially requiring harsher conditions.
Nucleophilic Aromatic Substitution: The fluorine atom on the biphenyl ring can potentially be displaced by strong nucleophiles, especially if the ring is further activated by strongly electron-withdrawing groups introduced in a prior step (e.g., a nitro group). While challenging on unactivated fluoroarenes, such substitutions are known to occur under specific conditions with nucleophiles like alkoxides, amines, or thiolates nih.govbeilstein-journals.orgnih.gov.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Isomer(s) |
| Nitration | NO₂⁺ | Substitution ortho and para to the ethyl group |
| Sulfonation | SO₃ | Substitution ortho and para to the ethyl group |
| Friedel-Crafts Acylation | RCO⁺ | Substitution ortho and para to the ethyl group |
Development of this compound-Based Scaffolds for Chemical Library Synthesis
The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries for drug discovery and material science applications. The ability to functionalize both the ethyl side chain and the biphenyl rings allows for the creation of a wide array of analogs with varying steric and electronic properties.
A key strategy involves the introduction of a functional group that enables high-throughput parallel synthesis. For example, oxidation of the ethyl group to a carboxylic acid provides a handle for amide bond formation with a library of amines. Alternatively, conversion of a bromo-derivative of the biphenyl to a boronic acid, such as (4'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid, creates a versatile building block for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling avantorsciences.com. This allows for the efficient synthesis of a large number of biaryl and heterobiaryl compounds. The use of biphenyl scaffolds in the construction of combinatorial libraries has been demonstrated to be a successful approach in identifying compounds with desired biological activities nih.govresearchgate.net.
Research into Polymeric Structures Incorporating the this compound Moiety
The unique electronic and physical properties of fluorinated biphenyls make them attractive components for advanced polymeric materials, such as those used in flexible electronics and gas separation membranes uva.esresearchgate.netacs.org. The this compound moiety can be incorporated into polymer backbones or as pendant groups.
To achieve this, the monomer must first be appropriately functionalized with polymerizable groups. For instance, the ethyl side chain could be modified to introduce a vinyl or an acetylene group. Alternatively, functional groups like hydroxyl or amino groups could be introduced onto the biphenyl rings, which can then be used in polycondensation or polyaddition reactions. The incorporation of the fluorinated biphenyl unit is expected to enhance the thermal stability, chemical resistance, and specific electronic properties of the resulting polymers nih.gov. Research into fluorinated aromatic polyimides has shown that the introduction of fluorine-containing groups can significantly improve gas transport properties and thermal stability uva.es.
Research on Specific Chemical Applications and Functional Materials
Investigation as a Building Block in Complex Organic Synthesis
In the field of complex organic synthesis, 4-Ethyl-3-fluoro-1,1'-biphenyl serves as a valuable intermediate and structural motif. The synthesis of fluorinated biphenyl (B1667301) compounds often utilizes cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method for forming the crucial carbon-carbon bond between the two phenyl rings. nih.govnih.gov In this context, precursors to this compound, such as a properly substituted bromo- or boronic acid-functionalized benzene ring, would be key starting materials.
The resulting fluorinated biphenyl structure is a foundational element for building more elaborate molecules. Its inherent thermal stability and specific electronic properties, derived from the fluorine substituent, are desirable traits that can be carried through a synthetic sequence. nbinno.com Researchers leverage this stability and the potential for further functionalization on either of the phenyl rings to construct a wide array of functional materials for various advanced applications. nbinno.com
Research in Materials Science Based on Chemical Properties
The distinct chemical properties of this compound, particularly the interplay between the electron-withdrawing fluorine atom and the electron-donating ethyl group, make it a target for investigation in materials science.
Fluorinated biphenyl derivatives are critical components in modern liquid crystal displays (LCDs). nbinno.com The introduction of fluorine atoms into the biphenyl structure significantly modifies key physical properties such as dielectric anisotropy (Δε), viscosity, and mesophase behavior. google.comscispace.com The this compound structure is of interest for its potential to fine-tune these properties.
| Structural Feature | Influence on Property | Relevance to Liquid Crystal Performance |
|---|---|---|
| Biphenyl Core | Provides structural rigidity and linearity, essential for forming liquid crystalline phases (mesophases). | Establishes the foundational rod-like shape necessary for anisotropic ordering. |
| 3-Fluoro Substituent | Introduces a strong dipole moment, increasing dielectric anisotropy (Δε). Can lead to negative Δε depending on its position relative to the molecular axis. | Crucial for controlling the switching behavior of the liquid crystal in an electric field, enabling technologies like VA-LCDs. beilstein-journals.org |
| 4-Ethyl Substituent | Affects the molecule's aspect ratio and packing efficiency. Can influence the clearing point (nematic-to-isotropic transition temperature) and viscosity. | Helps to define the operational temperature range of the liquid crystal and affects the device's response time. google.com |
Fluorinated organic intermediates are pivotal in the advancement of Organic Light-Emitting Diode (OLED) technology. nbinno.com The incorporation of fluorine imparts high thermal stability, chemical inertness, and desirable electronic properties, which are crucial for creating efficient and long-lasting OLED devices. nbinno.com Molecules like this compound are investigated as precursors or core structures for various layers within an OLED stack.
These fluorinated biphenyl units can serve as building blocks for:
Host Materials: Providing a stable matrix for emissive dopants.
Emissive Materials: Where the electronic properties of the fluorinated core can be tuned to achieve specific emission colors and high quantum efficiency.
Charge-Transport Layers: The electron-withdrawing nature of fluorine can modify the energy levels (HOMO/LUMO) of the material, facilitating more efficient injection and transport of electrons or holes. nbinno.com
The properties that make fluorinated biphenyls attractive for OLEDs also extend to the broader field of organic semiconductors, including applications in organic field-effect transistors (OFETs) and organic solar cells. nih.gov The stability and tunable electronic characteristics of the this compound core are advantageous. Fluorination is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic materials, which can enhance electron injection and transport, making them suitable for n-type semiconductors. The rigid biphenyl structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. alfa-chemistry.com The properties of a MOF can be precisely tuned by modifying the organic linker. To be used as a linker, the this compound molecule would first need to be functionalized with coordinating groups, such as carboxylic acids.
The inclusion of fluorine atoms in the organic linkers of MOFs (creating F-MOFs) can confer several advantages:
Enhanced Hydrophobicity: The presence of C-F bonds within the pores can increase the material's resistance to water, which is beneficial for applications in humid environments. alfa-chemistry.comresearchgate.net
Modified Gas Sorption Properties: The polar C-F bond can create specific interaction sites for gas molecules, potentially improving the selectivity of gas separation and storage. researchgate.netrsc.org
Tunable Pore Environment: Fluorine atoms lining the pores can alter the framework's affinity for different guest molecules. alfa-chemistry.com
While fluorination can sometimes lead to decreased thermal stability by weakening the bond between the phenyl ring and the carboxylate group, it provides a powerful tool for tuning the structural and chemical properties of the resulting MOF. researchgate.net
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores due to their rigid and contorted molecular structures, which prevent efficient chain packing. core.ac.ukresearchgate.net The synthesis of PIMs often involves the polymerization of monomers that contain rigid, non-planar elements.
The biphenyl unit is a common building block for PIMs. core.ac.uk The structure of this compound, with its substituents, introduces a "kink" or contortion in the polymer backbone. When this unit is polymerized, typically through reactions involving precursor molecules with additional reactive sites (e.g., hydroxyl or nitrile groups), the resulting polymer chains are unable to pack closely together. This inefficient packing creates free volume, or intrinsic microporosity, within the material. These microporous polymers are of significant interest for applications in membrane-based gas separations and as adsorbent materials. researchgate.netnih.gov
| Application Area | Role of this compound Core | Key Structural Contributions |
|---|---|---|
| Liquid Crystals | Core structure for mesogenic molecules. | Rigid biphenyl core for mesophase formation; lateral fluorine for tuning dielectric anisotropy. google.combeilstein-journals.org |
| OLEDs | Building block for host, emissive, or charge-transport materials. | Fluorine enhances thermal and electronic stability; biphenyl unit provides a conjugated backbone. nbinno.com |
| Organic Semiconductors | Active material in transistors or solar cells. | Fluorination helps tune energy levels for charge injection; rigid core promotes ordered packing for charge transport. nih.gov |
| Metal-Organic Frameworks (MOFs) | As a functionalized fluorinated organic linker. | Fluorine modifies pore chemistry, enhancing hydrophobicity and altering gas sorption properties. alfa-chemistry.comresearchgate.net |
| Polymers of Intrinsic Microporosity (PIMs) | As a rigid, contorted monomer unit. | Substituents disrupt polymer chain packing, creating permanent microporosity for separation applications. core.ac.uk |
Application as Molecular Wires or in Photoluminescent Substances
The application of fluorinated biphenyl compounds in molecular electronics and photoluminescent materials is an area of active research. The rigid and conjugated structure of the biphenyl system allows for efficient electron delocalization, a key characteristic for molecular wires. The introduction of a fluorine atom can modulate the electronic properties and stability of the molecule. While direct studies on this compound as a molecular wire are not extensively documented in publicly available literature, the broader class of fluorinated biphenyls is recognized for its potential in this area.
In the realm of photoluminescent substances, fluorinated organic molecules are of significant interest for their potential use in organic light-emitting diodes (OLEDs) and other display technologies. The fluorine substituent can influence the photophysical properties, such as emission wavelength and quantum yield, by altering the energy levels of the molecular orbitals. Research into fluorinated terphenyls, which share a similar biphenyl core, has shown that the number and position of fluorine atoms significantly impact their self-assembly behavior and mesomorphic properties, which are crucial for applications in liquid crystal displays (LCDs). nih.govresearchgate.net
The table below summarizes the photophysical properties of a related fluorinated terphenyl liquid crystal, illustrating how fluoro-substitution affects key parameters.
| Compound | Phase Transition Temperatures (°C) | Enthalpy (kJ mol⁻¹) | Entropy (J mol⁻¹ K⁻¹) |
| 4F5T3 | Iso -> N: 69 | 0.8 | 2.2 |
| N -> Cr: 33 | 19.9 | 65.1 |
Data for 4-Pentyl-4''-(4-fluorophenyl)-1,1':4',1''-terphenyl (4F5T3), a related fluorinated compound. Data sourced from nih.gov.
Research as a Ligand or Precursor for Novel Metal Complexes (chemical coordination studies)
The field of coordination chemistry has seen the exploration of fluorinated organic molecules as ligands for the synthesis of novel metal complexes. The presence of heteroatoms with lone pairs of electrons, such as the fluorine atom in this compound, can allow for coordination to a metal center. While specific studies detailing the use of this compound as a ligand are limited, the general class of fluorinated biphenyls offers potential due to the unique electronic properties imparted by the fluorine atom.
The synthesis of metal complexes with fluorinated ligands is a subject of ongoing research, with applications in catalysis, materials science, and biological chemistry. ekb.egekb.eg The coordination of a metal to a fluorinated biphenyl ligand can lead to complexes with tailored electronic, magnetic, and reactive properties. The synthesis of such complexes often involves the reaction of a metal precursor with the functionalized biphenyl ligand under specific reaction conditions.
The table below provides an example of a metal complex synthesized using a Schiff base ligand derived from a substituted phenyl precursor, illustrating the general approach to forming such complexes.
| Metal Ion | Ligand | Resulting Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| Co(II) | DEPH₂ | [Co(DEP)(H₂O)₂]·2H₂O | 10.20 |
| Ni(II) | DEPH₂ | [Ni(DEP)(H₂O)₂]·2H₂O | 9.80 |
| Cu(II) | DEPH₂ | [Cu(DEP)] | 8.90 |
| Zn(II) | DEPH₂ | [Zn(DEP)] | 8.50 |
Data for metal(II) complexes of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base (DEPH₂). Data sourced from researchgate.net.
Exploration in Polymer Chemistry (monomer synthesis and polymerization studies)
Functionalized biphenyls are valuable building blocks in polymer chemistry for the synthesis of advanced polymers with specific properties. The rigid nature of the biphenyl unit can be incorporated into a polymer backbone to enhance thermal stability and mechanical strength. While direct polymerization studies involving this compound as a monomer are not widely reported, its structure suggests potential as a precursor for the synthesis of novel polymers.
The synthesis of monomers from biphenyl derivatives often involves introducing polymerizable functional groups onto the biphenyl core. Subsequent polymerization can lead to materials with applications in areas such as high-performance plastics, liquid crystalline polymers, and materials for electronic devices. The presence of the ethyl and fluoro substituents on the biphenyl ring of this compound could influence the properties of any resulting polymer, such as solubility, processability, and final material characteristics. The general methodology for creating polymers from such precursors involves monomer synthesis followed by a suitable polymerization technique. mdpi.com
The table below shows thermal properties of a cationic photosensitive resin prepared from a diphenylsilane derivative, demonstrating the high thermal stability that can be achieved in polymers containing aromatic rings.
| Property | Value |
| Onset Decomposition Temperature | 255 °C |
| Maximum Degradation Rate Temperature (Tₘₐₓ) | 446 °C |
| Tensile Strength | 75.5 MPa |
| Bending Strength | 49.5 MPa |
Data for a cationic photosensitive resin based on bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane. Data sourced from mdpi.com.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the broader application of fluorinated biphenyls is the development of environmentally benign and efficient synthetic protocols. Future research must prioritize the creation of sustainable routes to 4-Ethyl-3-fluoro-1,1'-biphenyl that adhere to the principles of green chemistry.
Key Research Objectives:
Aqueous Synthesis: Transitioning from traditional organic solvents to water-based systems is a key goal for sustainable chemistry. digitellinc.com Research efforts could focus on developing surfactant-based catalysis or other techniques to enable efficient cross-coupling reactions, such as the Suzuki-Miyaura coupling, in aqueous media. nih.govacs.org
Room Temperature Reactions: Many current coupling reactions require elevated temperatures, contributing to high energy consumption. nih.gov A significant future direction is the design of highly active catalyst systems, potentially involving palladium or other transition metals, that can facilitate the synthesis of this compound at ambient temperatures.
| Research Focus | Key Challenge | Potential Approach |
| Aqueous Synthesis | Low solubility of organic precursors in water; catalyst deactivation. | Micellar catalysis; development of water-soluble ligands and catalysts. |
| Room Temperature Synthesis | Overcoming the activation energy barrier for C-C bond formation. | Design of highly reactive catalysts; use of photochemical methods. |
| Atom Economy | Use of stoichiometric reagents and generation of byproduct waste. | Catalytic C-H activation/arylation; minimizing protecting group chemistry. |
Exploration of Unconventional Reactivity Patterns
The specific substitution pattern of this compound—an electron-donating ethyl group para to the phenyl-phenyl bond and an electron-withdrawing fluorine atom meta to it—creates a unique electronic landscape. This arrangement is expected to induce novel reactivity that warrants thorough investigation.
Future studies should aim to map the reactivity of the substituted ring towards various reagents. The interplay between the activating ethyl group and the deactivating, ortho,para-directing (while being meta-positioned relative to the ethyl group) fluorine atom could lead to unexpected regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the fluorine atom can act as a directing group in ortho-lithiation reactions, providing a handle for further functionalization at the C-2 position. Investigating these unconventional patterns will be key to unlocking new synthetic pathways to more complex derivatives. rsc.org
Integration into Advanced Supramolecular Assemblies and Nanomaterials
Biphenyl (B1667301) derivatives are fundamental building blocks for a wide range of advanced materials due to their rigid structure and tunable electronic properties. acs.org A significant area of future research is the integration of this compound into functional supramolecular structures and nanomaterials.
Potential Applications and Research Directions:
Liquid Crystals: The anisotropic shape of biphenyls is conducive to the formation of liquid crystalline phases. The specific substituents of this compound could be tailored to create novel liquid crystal materials with specific phase behaviors and electro-optical properties.
Organic Electronics: Fluorinated aromatic compounds are of great interest for organic light-emitting diodes (OLEDs) and organic semiconductors due to their electronic properties and stability. acs.org Research could explore the use of this compound as a building block for emissive materials or charge-transporting layers.
Self-Assembled Monolayers (SAMs) and Nanostructures: Biphenyl-based molecules can self-assemble into highly ordered structures like nanofibers and hydrogels. researchgate.net Future work could involve designing derivatives of this compound that can form well-defined SAMs on surfaces or self-assemble into complex nanostructures, such as carbon nanomembranes, with tailored functionalities. chinesechemsoc.orgacs.orgchinesechemsoc.orgbeilstein-journals.org
Addressing Stereochemical Control and Atropisomerism in Substituted Biphenyl Systems
Substituted biphenyls can exhibit a form of axial chirality known as atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. cutm.ac.inquora.com This phenomenon occurs when bulky substituents at the ortho positions create a significant energy barrier to rotation, allowing for the isolation of stable enantiomers. pharmaguideline.comwikipedia.org
While the fluorine atom at the 3-position is an ortho substituent to the pivotal bond, it may not be sufficiently bulky on its own to induce stable atropisomerism at room temperature. A key research challenge is to explore derivatives of this compound with additional bulky groups in the ortho positions of one or both rings. slideshare.net This would allow for the synthesis of new chiral ligands, catalysts, or materials. Future work should focus on:
Synthesizing derivatives with varying steric hindrance to modulate the rotational barrier.
Developing methods for the stereoselective synthesis or resolution of the resulting atropisomers.
Characterizing the rotational barriers both experimentally (e.g., via dynamic NMR) and computationally. researchgate.net
Predictive Design of Novel Derivatives using Advanced Computational Chemistry Methodologies
Computational chemistry offers powerful tools for predicting the properties of molecules before undertaking their synthesis, thereby accelerating the design and discovery of new materials and compounds. nih.gov Future research on this compound and its derivatives will greatly benefit from the application of these methods.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures (e.g., HOMO/LUMO levels), and spectroscopic properties (e.g., NMR shifts), providing insights into the reactivity and potential applications of novel derivatives. rsc.orgnih.gov
Molecular Dynamics (MD): MD simulations can be employed to study the conformational dynamics of these molecules, including the rotational barrier related to atropisomerism, and to model their behavior in condensed phases or as part of supramolecular assemblies. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate structural features of a library of derivatives with their observed properties, guiding the design of compounds with enhanced performance. researchgate.net
These computational approaches will be instrumental in creating a rational design cycle for novel derivatives with targeted applications, from pharmaceuticals to organic electronics. rsc.orgnih.gov
Development of High-Throughput Synthesis and Characterization Methods for Related Fluoro-Biphenyls
To fully explore the potential of the this compound scaffold, it is necessary to synthesize and screen a large number of derivatives. Traditional synthetic methods are often too slow and labor-intensive for this purpose. A significant future challenge is the development of high-throughput (HTS) methods for the rapid synthesis and characterization of libraries of related fluoro-biphenyls.
This will involve the adoption of automated synthesis platforms, possibly utilizing flow chemistry or miniaturized reaction formats. researchgate.net Combining these synthetic approaches with rapid purification and analysis techniques will enable the efficient exploration of the chemical space around this core structure. Such HTS campaigns could accelerate the discovery of new liquid crystals, pharmaceuticals, or other functional materials based on the fluoro-biphenyl motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
